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Abstract

CDD-1845 is a novel, non-covalent, non-peptidic inhibitor of the Severe Acute Respiratory
Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral
replication cycle. This document provides a technical overview of the currently available
pharmacokinetic properties of CDD-1845, compiled from published preclinical studies. The
information presented herein is intended to support further research and development of this
compound as a potential therapeutic agent for COVID-19. All quantitative data is summarized
in structured tables, and detailed experimental methodologies are provided. Visual diagrams of
the relevant biological pathway and experimental workflows are included to facilitate
understanding.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a
cysteine protease essential for the processing of viral polyproteins into functional non-structural
proteins (NSPs). This process is a prerequisite for the assembly of the viral replication and
transcription complex. Due to its indispensable role in the viral life cycle and high conservation
among coronaviruses, Mpro is a prime target for antiviral drug development. CDD-1845 has
emerged from DNA-encoded chemical library (DECL) screening as a potent inhibitor of Mpro.
This guide focuses on the preclinical pharmacokinetic profile of CDD-1845.
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In Vivo Pharmacokinetics

The in vivo pharmacokinetic properties of CDD-1845 have been evaluated in mice. Following
intraperitoneal administration, the compound exhibits a half-life of approximately one hour.

Table 1: In Vivo Pharmacokinetic Parameters of CDD-1845 in Mice

. Route of
Parameter Value Species Dose o .
Administration
Half-life (T%%) 1.1 £ 0.3 h[1] Mouse (WT) 50 mg/kg Intraperitoneal

Further in vivo pharmacokinetic parameters such as Cmax, AUC, clearance, volume of
distribution, and bioavailability are not yet publicly available.

Experimental Protocol: Mouse Pharmacokinetic Study

Wild-type mice (n=4) were administered a single 50 mg/kg dose of CDD-1845 via
intraperitoneal injection. The compound was formulated in a solution of 0.5% (w/v) methyl
cellulose. Blood samples (approximately 20 pL) were collected from the tail vein at the
following time points: O (pre-dose), 5 minutes, 10 minutes, 0.25, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and
24 hours post-dose. Plasma was separated by centrifugation at 2000 x g for 5 minutes and
stored at -80 °C prior to analysis by LC-MS/MS to determine the concentration of CDD-1845.[1]

Diagram 1: Experimental Workflow for Mouse Pharmacokinetic Study
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Caption: Workflow for the in vivo pharmacokinetic study of CDD-1845 in mice.

In Vitro ADME Properties
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Comprehensive in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for
CDD-1845, such as plasma stability, metabolic stability in liver microsomes, and plasma protein
binding, are not yet publicly available. The following sections describe the general experimental
protocols for these standard assays.

Experimental Protocol: Plasma Stability Assay

A test compound is incubated with plasma from one or more species (e.g., mouse, human) at
37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). The reactions
are quenched, typically with a cold organic solvent like acetonitrile, which also serves to
precipitate plasma proteins. After centrifugation, the supernatant is analyzed by LC-MS/MS to
guantify the remaining parent compound. The percentage of the compound remaining at each
time point relative to the initial concentration is used to determine the in vitro half-life.

Experimental Protocol: Metabolic Stability Assay with
Liver Microsomes

The test compound is incubated with liver microsomes from one or more species in a
phosphate buffer at 37°C. The reaction is initiated by the addition of a co-factor, typically
NADPH. Aliquots are removed at several time points and the reaction is stopped by adding a
guenching solution. The samples are then processed, and the concentration of the parent
compound is determined by LC-MS/MS. The rate of disappearance of the compound is used to
calculate the in vitro half-life and intrinsic clearance.

Experimental Protocol: Plasma Protein Binding Assay
(Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma
proteins. The assay is typically performed in a device with two chambers separated by a semi-
permeable membrane. Plasma containing the test compound is placed in one chamber, and a
protein-free buffer is placed in the other. The system is incubated at 37°C until equilibrium is
reached, allowing the unbound drug to diffuse across the membrane. The concentrations of the
compound in both chambers are then measured by LC-MS/MS. The percentage of the
compound that is bound to plasma proteins is calculated from the difference in concentrations
between the two chambers.
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Mechanism of Action: Inhibition of SARS-CoV-2
Main Protease

CDD-1845 acts by inhibiting the SARS-CoV-2 main protease (Mpro). The viral genomic RNA is
translated into two large polyproteins, ppla and pplab. Mpro is responsible for cleaving these
polyproteins at multiple sites to release functional non-structural proteins (NSPs). These NSPs
are essential for forming the replication and transcription complex (RTC), which orchestrates
the synthesis of new viral RNA. By binding to the active site of Mpro, CDD-1845 blocks the
processing of the polyproteins, thereby preventing the formation of the RTC and halting viral

replication.

Diagram 2: SARS-CoV-2 Replication Pathway and Inhibition by CDD-1845

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12374560?utm_src=pdf-body
https://www.benchchem.com/product/b12374560?utm_src=pdf-body
https://www.benchchem.com/product/b12374560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

f Host Cell Cytoplasm

(Viral Genomic RNA)

y

Host Ribosome Translation

i

Polyproteins (ppla, pplab) CDD-1845

leavage

(Main Protease (M proD4—

Processes

(Non-Structural Proteins (NSPs))
;
(Replication/Transcription)
Complex (RTC) Assembly
;

[Viral RNA Synthesis)

;

[New Virion Assembly)

A\ J

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12374560?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Inhibition of the SARS-CoV-2 main protease by CDD-1845 disrupts the viral
replication cycle.

Conclusion

CDD-1845 is a promising early-stage inhibitor of the SARS-CoV-2 main protease. The initial in
vivo pharmacokinetic data in mice indicates a relatively short half-life. To further characterize its
potential as a therapeutic agent, a more comprehensive evaluation of its ADME properties is
required. This includes determining a full pharmacokinetic profile in multiple species and
conducting a suite of in vitro assays to assess its stability, permeability, and potential for drug-
drug interactions. The experimental protocols and pathway diagrams provided in this guide
offer a framework for these future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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